5-chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound characterized by its pyrazole core and chlorinated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method is the condensation of 4-chlorobenzaldehyde with phenylhydrazine in the presence of a chlorinating agent. The reaction is usually carried out in an acidic medium and requires heating to facilitate the formation of the pyrazole ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the aldehyde group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, with nucleophiles such as hydroxide (OH⁻) or alkoxides (RO⁻).
Major Products Formed:
Oxidation: 5-Chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid
Reduction: 5-Chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-ol
Substitution: Various substituted pyrazoles depending on the nucleophile used
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable building block in organic synthesis.
Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated that derivatives of this compound may have therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for pharmaceutical applications.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which 5-chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
5-Bromo-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
5-Chloro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
Uniqueness: Compared to similar compounds, 5-chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde stands out due to its specific substitution pattern and the presence of both chloro and phenyl groups
Properties
IUPAC Name |
5-chloro-1-(4-chlorophenyl)-3-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O/c17-12-6-8-13(9-7-12)20-16(18)14(10-21)15(19-20)11-4-2-1-3-5-11/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPUBXYMVOYAFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2C=O)Cl)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.